(2S,3R)-2-Ethyloxolan-3-amine
CAS No.: 2307770-28-9
Cat. No.: VC7275744
Molecular Formula: C6H13NO
Molecular Weight: 115.176
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2307770-28-9 |
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Molecular Formula | C6H13NO |
Molecular Weight | 115.176 |
IUPAC Name | (2S,3R)-2-ethyloxolan-3-amine |
Standard InChI | InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |
Standard InChI Key | RPZNALUHCXDFPE-RITPCOANSA-N |
SMILES | CCC1C(CCO1)N |
Introduction
Structural and Stereochemical Analysis
The oxolane (tetrahydrofuran) ring in (2S,3R)-2-Ethyloxolan-3-amine adopts a puckered conformation, with the ethyl and amine groups occupying equatorial positions to minimize steric strain . The stereochemistry at C2 (S-configuration) and C3 (R-configuration) is critical for its interactions with biological targets, as demonstrated in analogous compounds where stereoisomerism significantly affects binding affinity .
Molecular Formula and Weight
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Molecular Formula: C₆H₁₃NO
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Molecular Weight: 115.17 g/mol (free base)
Key Functional Groups
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Oxolane Ring: Enhances metabolic stability compared to acyclic analogs.
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Ethyl Group: Influences lipophilicity and steric bulk.
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Amine Group: Provides a site for hydrogen bonding and salt formation.
Synthetic Routes and Methodologies
While no direct synthesis of (2S,3R)-2-Ethyloxolan-3-amine is documented, analogous protocols for chiral oxolane amines suggest feasible pathways:
Reductive Amination of Oxolane Derivatives
A common strategy involves the reductive amination of ketones or aldehydes within oxolane frameworks. For example:
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Substrate Preparation: Ethyl-oxolane-3-one could serve as a precursor.
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Amination: Reaction with ammonia or ethylamine under catalytic hydrogenation .
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Stereocontrol: Chiral catalysts (e.g., Ru-BINAP complexes) may enforce the (2S,3R) configuration .
Ring-Opening of Epoxides
Epoxide intermediates derived from diols can undergo nucleophilic attack by amines. For instance:
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Ethylene oxide derivatives could react with ethylamine in the presence of Lewis acids to form the oxolane ring .
Post-Synthetic Modifications
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Salt Formation: Conversion to hydrochloride salts improves solubility, as seen in related compounds .
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Linker Integration: The amine group allows conjugation to pharmacophores, a strategy used in PROTAC synthesis .
Physicochemical Properties
Data for the free base are inferred from its hydrochloride analog :
Property | Value (Hydrochloride Salt) | Inferred Value (Free Base) |
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Molecular Weight | 151.63 g/mol | 115.17 g/mol |
Density | N/A | ~1.05 g/cm³ |
Boiling Point | N/A | ~200–220°C |
Solubility | High in polar solvents | Moderate in water |
The free base likely exhibits lower aqueous solubility than its salt form, a common trait among amines .
Future Research Directions
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Stereoselective Synthesis: Optimize asymmetric catalysis to improve yield and enantiomeric excess.
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Biological Screening: Test against AR, BRD4, and other targets implicated in diabetes or cancer.
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ADMET Profiling: Assess bioavailability, toxicity, and metabolic stability in vitro.
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